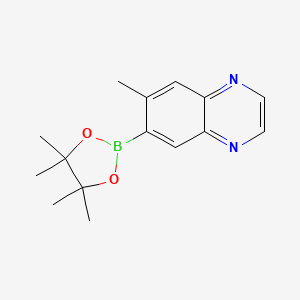
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S . It has a molecular weight of 259.71 .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is 1S/C10H10ClNO3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed structural analysis.Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation
One of the key applications of compounds similar to 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as reaction media and catalysts for Friedel-Crafts sulfonylation of benzene with benzenesulfonyl chloride derivatives. This process results in almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the high efficiency and potential of such compounds in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Molecular Structure Analysis
Sulfonyl chlorides, akin to 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, have been studied for their molecular structures and interactions. For instance, the molecular geometry and vibrational frequencies of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, derived from benzene sulfonyl chloride, have been investigated using Density Functional Theory (DFT). This highlights the compound's potential in facilitating advanced molecular analysis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Drug Synthesis and Characterization
While excluding details about drug use, dosage, and side effects, it's notable that similar sulfonyl chlorides have been used in synthesizing new drugs with potential anticancer effects. For example, a series of sulfonamide drugs were synthesized using benzene sulfonyl chloride derivatives, showing potent effects against specific cancer cell lines. Such studies underscore the value of these compounds in the field of drug development and cancer research (Mohamed et al., 2022).
Gas-Phase Electron Diffraction Studies
The structure of sulfonyl chloride molecules, such as 4-nitrobenzene sulfonyl chloride, has been studied using gas-phase electron diffraction and quantum chemical methods. This kind of research provides valuable insights into the physical properties and behavior of these molecules at the atomic level, which can be relevant for various scientific applications (Petrov et al., 2009).
Synthesis of Sulfonated Compounds
Compounds like 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are instrumental in synthesizing sulfonated compounds. A study demonstrated the visible light photocatalyzed cascade sulfonylation/cyclization of certain benzenes with sulfonyl chlorides, leading to the creation of sulfonated benzoxepines. This indicates the compound's role in innovative synthetic chemistry techniques (Zhou et al., 2021).
Propiedades
IUPAC Name |
4-(cyclopropylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXIZCNYHOOLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
CAS RN |
1016676-05-3 |
Source


|
| Record name | 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2364824.png)


![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
![6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2364828.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
